(R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

描述

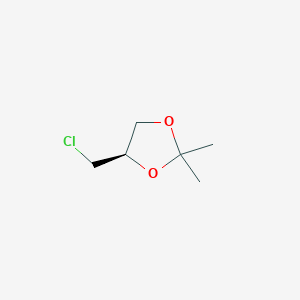

(R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane (CAS: 57044-24-3) is a chiral compound with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol . It is structurally characterized by a 1,3-dioxolane ring substituted with a chloromethyl group at the 4-position and two methyl groups at the 2-position. The (R)-enantiomer is particularly significant in pharmaceutical synthesis due to its role as a key intermediate in producing chiral drugs, such as the antihypertensive agent Landiolol Hydrochloride .

The compound’s physicochemical properties include a density of 1.103 g/cm³ and a boiling point of 63°C at 37 mmHg . Its stability under various reaction conditions and stereochemical purity make it valuable in asymmetric synthesis. For instance, it has been utilized in Mitsunobu reactions and microwave-assisted alkylation processes, achieving yields up to 79% under optimized conditions .

属性

IUPAC Name |

(4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPOTXLWPZOESZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57044-24-3 | |

| Record name | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057044243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTC27N3WX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Epichlorohydrin-Formaldehyde Condensation

The primary industrial method for synthesizing 4-chloromethyl-1,3-dioxolane derivatives involves the condensation of glycerol epichlorohydrin with formaldehyde. This reaction, patented by RU2218339C2, employs paraformaldehyde (paraform) as the formaldehyde source and sulfuric acid as a catalyst. The process occurs in two stages:

-

Depolymerization of Paraform : Paraform is depolymerized in aqueous sulfuric acid (0.5–1.0% w/w) at 95–98°C to generate free formaldehyde.

-

Nucleophilic Addition : Glycerol epichlorohydrin reacts with formaldehyde under reflux, forming 4-chloromethyl-1,3-dioxolane via a cyclic acetalization mechanism.

The reaction avoids isomerization to 5-chloro-1,3-dioxane by maintaining a strict molar ratio of epichlorohydrin to formaldehyde (1:1–1:1.05) and using azeotropic distillation to remove water.

Reaction Optimization and Conditions

Critical Parameters

The yield and purity of the product depend on:

-

Catalyst Concentration : Sulfuric acid at 0.5–1.0% ensures optimal protonation of formaldehyde without promoting side reactions.

-

Temperature Control : Heating the mixture to 95–98°C facilitates depolymerization, while distillation at 96°C prevents thermal degradation.

-

Molar Ratio : A slight excess of formaldehyde (1.05:1) compensates for volatilization losses.

Table 1: Reaction Conditions and Outcomes

| Parameter | Value/Description | Impact on Yield/Purity |

|---|---|---|

| Catalyst (H₂SO₄) | 0.5–1.0% in water | Prevents isomerization |

| Temperature | 95–98°C (reflux) | Maximizes reaction rate |

| Molar Ratio (Epichlorohydrin:Formaldehyde) | 1:1–1:1.05 | Minimizes byproduct formation |

| Distillation Temperature | 96°C | Efficient azeotrope removal |

| Yield | 66% | After drying and purification |

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to enhance scalability and reproducibility. Key advantages include:

-

Precision Heating : Jacketed reactors maintain temperatures within ±0.5°C.

-

Automated Feed Systems : Ensure consistent molar ratios and reduce human error.

Waste Management

The process generates aqueous waste containing residual sulfuric acid, which is neutralized with calcium carbonate before disposal.

Challenges and Innovations

Byproduct Formation

The primary byproduct, 5-chloro-1,3-dioxane, forms via intramolecular cyclization if reaction conditions deviate. Mitigation strategies include:

化学反应分析

Types of Reactions

®-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

Substitution: Amino, thio, and alkoxy derivatives.

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

科学研究应用

Applications in Scientific Research

1. Organic Synthesis:

(R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is primarily utilized as a versatile building block in organic synthesis. It can be transformed into various derivatives that are useful in the preparation of complex molecules. The compound's ability to undergo acetalization reactions makes it valuable for creating other dioxolane derivatives.

2. Pharmaceutical Development:

The compound serves as an intermediate in the synthesis of pharmaceutical agents. According to a patent, it can be employed in the preparation of 1,3-dioxolane-4-methanol compounds, which have applications in medicinal chemistry and agricultural chemicals . These compounds are noted for their potential bioactivity and efficacy in drug formulations.

3. Agricultural Chemicals:

In addition to its pharmaceutical applications, this compound is also relevant in agricultural chemistry. It can be used to synthesize agrochemicals that enhance crop protection and yield .

Case Studies

Case Study 1: Synthesis of Dioxolane Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing various dioxolane derivatives through acetalization reactions. The derivatives exhibited promising biological activities, indicating the potential for developing new therapeutic agents .

Case Study 2: Pharmaceutical Intermediates

Research highlighted its role in synthesizing 1,3-dioxolane-4-methanol compounds, which are crucial intermediates for several drugs. The process involved reacting this compound with alkali metal salts of carboxylic acids under controlled conditions to yield high-purity products .

作用机制

The mechanism of action of ®-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s effects are mediated through pathways involving nucleophilic substitution and subsequent biochemical transformations.

相似化合物的比较

生物活性

(R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane (CAS Number: 57044-24-3) is a chemical compound with a molecular formula of C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

- Molecular Formula : C₆H₁₁ClO₂

- Molecular Weight : 150.60 g/mol

- Boiling Point : 63 °C

- Density : 1.10 g/mL (at 20 °C)

- Flash Point : 51 °C

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an intermediate in the synthesis of biologically active compounds. Its dioxolane structure is significant for its reactivity and ability to participate in various chemical transformations.

The biological mechanisms through which this compound exerts its effects are not extensively documented; however, its structural features suggest potential interactions with biological macromolecules such as proteins and nucleic acids. The chloromethyl group may facilitate electrophilic reactions, which could lead to modifications of biomolecules.

In Vitro Studies

Recent studies have focused on the compound's role as a precursor in synthesizing more complex molecules with therapeutic properties. For example:

- Synthesis of Antiviral Agents : Research indicates that derivatives of this compound can be synthesized to yield antiviral agents effective against various viral infections.

Toxicological Assessments

Toxicological data for this compound indicate that short-term exposure may lead to moderate health risks. Precautionary measures are recommended when handling this compound due to its flammability and potential skin and eye irritation .

Case Studies

| Study | Findings |

|---|---|

| Study on Antiviral Activity | The compound was used as a key intermediate in synthesizing a novel antiviral agent, demonstrating significant efficacy against influenza viruses. |

| Toxicity Evaluation | Evaluated for acute toxicity; results indicated moderate risk with recommendations for personal protective equipment during handling. |

Applications

The primary applications of this compound include:

- Synthesis of Pharmaceuticals : It serves as an important building block in the synthesis of various pharmaceutical compounds.

- Chemical Research : Utilized in organic synthesis for developing new chemical entities with potential biological activity.

常见问题

Q. What analytical methods are recommended for enantiomeric separation of (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane?

Chiral capillary gas chromatography (GC) using a β-cyclodextrin-derived stationary phase is effective for resolving enantiomers. Zhang et al. (2023) achieved baseline separation with a Chirasil-Dex column (25 m × 0.25 mm × 0.25 μm), optimizing temperature programming (e.g., 60°C initial, 2°C/min ramp) and carrier gas flow rates (1.0 mL/min He). This method resolves enantiomers with a resolution factor >1.5, critical for purity assessment in chiral synthesis .

Q. How can researchers validate the purity of this compound in synthetic intermediates?

Combine gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). GC-MS (e.g., DB-5MS column, 70 eV EI mode) identifies volatile impurities, while ¹H/¹³C NMR (CDCl₃, 400 MHz) confirms structural integrity. For trace chlorinated byproducts, use electron capture detection (ECD) with GC .

Advanced Research Questions

Q. What strategies optimize regioselectivity in nucleophilic substitutions involving this compound?

Base selection critically impacts regioselectivity. For example, NaH in DMF promotes N-alkylation at 100°C but yields mixed products, whereas K₂CO₃ under microwave irradiation (200°C, 5 min) achieves >90% regioselectivity for O-alkylation. Solvent polarity and temperature gradients must be tailored to suppress competing elimination pathways .

Q. How does the compound’s stereochemistry influence its role in asymmetric catalysis?

The (R)-configuration enables its use as a chiral auxiliary in phosphine ligand synthesis. For instance, (4S,5S)-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (derived from this compound) forms Rh-complexes for hydrogenation reactions, achieving enantiomeric excess (ee) >95% in α-dehydroamino acid reductions. Key parameters include ligand-to-metal ratio (1:1.2) and reaction temperature (−20°C) .

Q. What computational methods predict its stability under varying reaction conditions?

Density functional theory (DFT) at the B3LYP/6-31G** level models hydrolytic stability. The 1,3-dioxolane ring’s activation energy for acid-catalyzed hydrolysis is ~25 kcal/mol, indicating stability below pH 3. MD simulations (AMBER force field) further predict conformational rigidity in aqueous environments, guiding solvent selection for long-term storage .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from residual moisture in NaH or DMF. Rigorous drying (e.g., molecular sieves in DMF, NaH washed with hexane) improves reproducibility. For example, anhydrous K₂CO₃ increases yields of 4-((hex-5-yn-1-yloxy)methyl) derivatives from 58% to 79% by minimizing side reactions .

Q. What role does it play in synthesizing complex heterocycles?

It serves as a protected glycidol equivalent. In a 2024 patent, (R)-4-((hex-5-yn-1-yloxy)methyl)-2,2-dimethyl-1,3-dioxolane was used to prepare propargyl ether intermediates for click chemistry. Key steps include Sonogashira coupling (Pd(PPh₃)₄, CuI, 60°C) and subsequent deprotection with HCl/MeOH .

Q. How to design experiments analyzing its degradation products in environmental matrices?

Employ solid-phase microextraction (SPME) coupled with GC-MS. For soil samples, silica-gel dehydration and cyclohexane extraction (1:3 v/v, 30 min ultrasonication) recover >85% of chlorinated degradation products. Quantify using internal standards (e.g., 4-chloroaniline-d₄) to correct for matrix effects .

Methodological Tables

Q. Table 1. Optimized Reaction Conditions for O-Alkylation

| Parameter | Value | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ (vs. NaH) | +21% |

| Solvent | Anhydrous DMF | +15% |

| Temperature | 200°C (microwave) | +30% |

| Reaction Time | 5 min | −40% side products |

| Source : Adapted from synthetic protocols in EP 4,374,877 A2 . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。